Diethyl methyl(3-oxobutyl)propanedioate
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Overview
Description
Diethyl methyl(3-oxobutyl)propanedioate is an organic compound with the molecular formula C12H20O5 It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a methyl(3-oxobutyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl methyl(3-oxobutyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions using diethyl malonate and the appropriate alkyl halide. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl methyl(3-oxobutyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the remaining α-hydrogen atoms.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Methyl(3-oxobutyl) bromide, ethyl iodide.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed
Substituted Malonic Esters: Through alkylation.
Carboxylic Acids: Through hydrolysis and decarboxylation.
Scientific Research Applications
Diethyl methyl(3-oxobutyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical agents.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl methyl(3-oxobutyl)propanedioate primarily involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: The parent compound, used in similar alkylation reactions.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound with similar reactivity.
Methyl Acetoacetate: Similar structure and reactivity, used in organic synthesis.
Uniqueness
Diethyl methyl(3-oxobutyl)propanedioate is unique due to the presence of the methyl(3-oxobutyl) group, which provides additional reactivity and potential for further functionalization compared to its parent compound, diethyl malonate.
Properties
CAS No. |
10433-88-2 |
---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
diethyl 2-methyl-2-(3-oxobutyl)propanedioate |
InChI |
InChI=1S/C12H20O5/c1-5-16-10(14)12(4,8-7-9(3)13)11(15)17-6-2/h5-8H2,1-4H3 |
InChI Key |
KSWCYAJKDRMLKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCC(=O)C)C(=O)OCC |
Origin of Product |
United States |
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